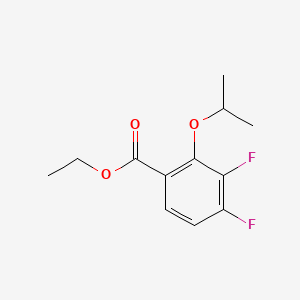

Ethyl 3,4-difluoro-2-isopropoxybenzoate

Beschreibung

Eigenschaften

Molekularformel |

C12H14F2O3 |

|---|---|

Molekulargewicht |

244.23 g/mol |

IUPAC-Name |

ethyl 3,4-difluoro-2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(13)10(14)11(8)17-7(2)3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

BXRZBCIPYRBQPM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)OC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical Structure & Synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate

The following technical guide details the chemical structure, synthesis, and application of Ethyl 3,4-difluoro-2-isopropoxybenzoate , a specialized intermediate in medicinal chemistry.

Technical Monograph

Executive Summary

Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS: 2109969-32-4) is a highly functionalized aromatic ester used primarily as a pharmacophore building block in the development of small-molecule therapeutics.[1] It is particularly notable for its role in synthesizing inhibitors of the BCL6 BTB domain , a target implicated in diffuse large B-cell lymphoma (DLBCL) and other malignancies.

The compound features a 2,3,4-substitution pattern on the benzoate core, where the 2-isopropoxy group provides steric bulk and lipophilicity, while the 3,4-difluoro motif modulates metabolic stability and electronic properties. Its synthesis requires precise regiocontrol to distinguish between the multiple electrophilic fluorinated sites.

Chemical Identity & Physiochemical Properties[1][2][3]

The molecule combines an ethyl ester, a bulky isopropoxy ether, and two vicinal fluorine atoms. The steric hindrance at the 2-position (ortho to the ester) and the electron-withdrawing nature of the fluorines define its reactivity profile.[1]

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | Ethyl 3,4-difluoro-2-(propan-2-yloxy)benzoate |

| Common Name | Ethyl 3,4-difluoro-2-isopropoxybenzoate |

| CAS Number | 2109969-32-4 |

| Molecular Formula | C₁₂H₁₄F₂O₃ |

| Molecular Weight | 244.24 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Predicted LogP | ~3.4 (Lipophilic) |

| Key Functional Groups | Ethyl Ester, Aryl Fluoride (x2), Aryl Ether |

Synthetic Pathways & Process Chemistry[1]

The synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate is non-trivial due to the need for regioselective substitution on the polyfluorinated ring.[1] The most robust industrial route proceeds from 2,3,4-trifluorobenzoic acid , utilizing the "ortho-effect" to selectively install the oxygen functionality at the 2-position.[1]

Core Synthetic Workflow

-

Regioselective Hydrolysis (SNAr): Conversion of 2,3,4-trifluorobenzoic acid to 3,4-difluoro-2-hydroxybenzoic acid.[1]

-

Fischer Esterification: Protection of the carboxylic acid as the ethyl ester.

-

Williamson Ether Synthesis: Alkylation of the phenol with an isopropyl halide.

Detailed Protocol

Step 1: Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid

-

Reagents: 2,3,4-Trifluorobenzoic acid, NaOH (aq), NMP (N-Methyl-2-pyrrolidone).[1]

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr). While the 4-position is typically most activated by the carboxyl group, the use of hydroxide in NMP at elevated temperatures allows for substitution at the 2-position, possibly stabilized by coordination with the carboxylate or via an elimination-addition pathway.[1]

-

Procedure:

-

Dissolve 2,3,4-trifluorobenzoic acid in NMP.

-

Add NaOH (approx. 4 equivalents) slowly to control exotherm.

-

Heat to 80–100°C for 2–4 hours. Monitor by HPLC for the disappearance of starting material.

-

Acidify with HCl to precipitate the 2-hydroxy intermediate.

-

Checkpoint: Isolate solid and verify 2-substitution via NMR (distinct coupling pattern of remaining 3,4-F).

-

Step 2: Esterification

-

Reagents: Ethanol (anhydrous), H₂SO₄ (catalytic).

-

Procedure:

-

Reflux the 2-hydroxy acid in absolute ethanol with catalytic sulfuric acid for 12 hours.

-

Concentrate and neutralize with NaHCO₃.

-

Extract with ethyl acetate to yield Ethyl 3,4-difluoro-2-hydroxybenzoate .[1]

-

Step 3: O-Alkylation (Isopropylation) [1]

-

Reagents: Isopropyl bromide (2-bromopropane), K₂CO₃, DMF.

-

Causality: Potassium carbonate is selected as a mild base to deprotonate the phenol (pKa ~8-9 due to F-substitution) without hydrolyzing the ethyl ester.[1] DMF promotes the SN2 reaction.

-

Procedure:

-

Dissolve the phenol ester in DMF.

-

Add K₂CO₃ (1.5 eq) and stir for 30 min to form the phenoxide.

-

Add Isopropyl bromide (1.2 eq) and heat to 60°C.

-

Workup: Dilute with water, extract with ether/EtOAc. The product is purified via silica gel chromatography (Hexane/EtOAc).

-

Reaction Scheme Visualization

Figure 1: Step-wise synthetic route from commercially available fluoro-aromatics to the target ester.

Spectroscopic Characterization

Validation of the structure relies heavily on ¹⁹F NMR to confirm the preservation of the 3,4-difluoro pattern and ¹H NMR to verify the isopropoxy installation.

Predicted NMR Data (CDCl₃)

| Nucleus | Signal (δ ppm) | Multiplicity | Assignment |

| ¹H | 7.65 | ddd | H-6 (Aromatic, ortho to ester) |

| ¹H | 6.85 | ddd | H-5 (Aromatic, meta to ester) |

| ¹H | 4.50 | septet | CH (Isopropoxy methine) |

| ¹H | 4.35 | quartet | CH₂ (Ethyl ester methylene) |

| ¹H | 1.35 | triplet | CH₃ (Ethyl ester methyl) |

| ¹H | 1.30 | doublet | CH₃ (Isopropoxy methyls) |

| ¹⁹F | -130 to -135 | m | F-3 (Coupled to F-4 and H) |

| ¹⁹F | -145 to -150 | m | F-4 (Coupled to F-3 and H) |

Interpretation Logic:

-

The ¹⁹F-¹⁹F coupling (approx. 20-22 Hz) confirms the vicinal (ortho) relationship of the two fluorine atoms.[1]

-

The septet at ~4.50 ppm is diagnostic of the isopropyl group attached to oxygen. If it were attached to carbon (e.g., via Friedel-Crafts), the shift would be lower (~3.0 ppm).

Applications in Drug Development[5][6][7]

Ethyl 3,4-difluoro-2-isopropoxybenzoate serves as a critical intermediate for BCL6 inhibitors .[1] The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that, when deregulated, drives the pathogenesis of DLBCL.

Mechanism of Action (MoA)

Small molecule inhibitors derived from this benzoate scaffold bind to the BTB/POZ domain of BCL6.

-

Role of the Scaffold: The 3,4-difluoro-2-isopropoxy phenyl ring occupies a hydrophobic pocket in the BTB domain.[1]

-

Structure-Activity Relationship (SAR):

Workflow: From Intermediate to API

The ethyl ester is typically hydrolyzed to the acid or converted to an amide/hydrazide to link with other pharmacophores (e.g., tricyclic lactams or pyrimidines).

Figure 2: Utilization of the intermediate in the synthesis of BCL6 inhibitors.[1]

References

-

McCoull, W., et al. (2019). Tricyclic inhibitors of the BCL6 BTB domain protein-protein interaction and uses thereof. Patent WO2019119145A1. Link

-

Kerres, S., et al. (2017). Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. US Patent 11,518,764. Link

- Details the alkylation and esterification protocols for difluoro-benzoate deriv

-

Fluorochem Ltd. (2024). Product Sheet: Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS 2109969-32-4).[1][3] Link

- Verification of commercial availability and CAS registry.

Sources

molecular weight and formula of Ethyl 3,4-difluoro-2-isopropoxybenzoate

An In-depth Technical Guide to Ethyl 2,4-difluoro-3-isopropoxybenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-difluoro-3-isopropoxybenzoate, a fluorinated aromatic ester with potential applications in medicinal chemistry and materials science. While the initial query referenced Ethyl 3,4-difluoro-2-isopropoxybenzoate, publicly available data and commercial listings point towards the existence and characterization of its isomer, Ethyl 2,4-difluoro-3-isopropoxybenzoate. This document will therefore focus on the latter, providing detailed information on its physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and recommended analytical and safety protocols. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Chemical Identity

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Ethyl 2,4-difluoro-3-isopropoxybenzoate belongs to this important class of compounds. Its structure, featuring a difluorinated benzene ring with an isopropoxy and an ethyl ester group, makes it a valuable building block for the synthesis of more complex molecules.

It is important to clarify a potential ambiguity in the nomenclature. While the initial topic of interest was "Ethyl 3,4-difluoro-2-isopropoxybenzoate," a thorough review of chemical databases and supplier catalogs did not yield a commercially available compound with this specific substitution pattern. However, the isomer Ethyl 2,4-difluoro-3-isopropoxybenzoate is documented and available. Based on this, the following guide will focus on the properties and synthesis of this latter, confirmed chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,4-difluoro-3-isopropoxybenzoate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄F₂O₃ | |

| Molecular Weight | 244.24 g/mol | |

| Appearance | Not specified (likely a colorless to pale yellow liquid or low-melting solid) | Inferred |

| MDL Number | MFCD34530173 | |

| InChI Code | 1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(13)11(10(8)14)17-7(2)3/h5-7H,4H2,1-3H3 | |

| InChI Key | IDRYKFAAHCXLMX-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process starting from 2,4-difluorophenol:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of a suitable precursor, such as Ethyl 2,4-difluoro-3-hydroxybenzoate, would be deprotonated with a base (e.g., potassium carbonate) to form a phenoxide. This nucleophilic phenoxide would then react with an isopropyl halide (e.g., 2-bromopropane) to form the isopropoxy ether. The choice of a non-protic polar solvent like acetone or DMF would facilitate this Sₙ2 reaction.

-

Fischer Esterification: If starting from 2,4-difluoro-3-isopropoxybenzoic acid, the carboxylic acid would be esterified by heating with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and driving it to completion would typically involve using an excess of ethanol or removing the water formed during the reaction.

An alternative, and perhaps more direct, route would be the esterification of 2,4-difluoro-3-hydroxybenzoic acid to give Ethyl 2,4-difluoro-3-hydroxybenzoate[1], followed by the Williamson ether synthesis to introduce the isopropoxy group.

Experimental Workflow: A Generalized Protocol

Step 1: Synthesis of Ethyl 2,4-difluoro-3-hydroxybenzoate (Precursor)

A general procedure for esterification of a carboxylic acid with a trialkyloxonium salt can be adapted.[2]

-

To a solution of 2,4-difluoro-3-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane), add a slight molar excess of triethyloxonium tetrafluoroborate.

-

Add a non-nucleophilic base, such as diisopropylethylamine, to neutralize the acid formed.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, then dilute base, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify by column chromatography or distillation.

Step 2: Synthesis of Ethyl 2,4-difluoro-3-isopropoxybenzoate

-

Dissolve Ethyl 2,4-difluoro-3-hydroxybenzoate in a suitable polar aprotic solvent such as acetone.

-

Add a slight molar excess of a weak base, such as potassium carbonate, and a molar equivalent of 2-bromopropane.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Diagram of the Synthetic Workflow

Sources

Technical Monograph: Ethyl 3,4-difluoro-2-isopropoxybenzoate

CAS Identification, Synthetic Architecture, and Medicinal Chemistry Applications

Executive Summary

Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS: 2109969-32-4 ) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates.[1] Characterized by a difluorinated benzene core and a sterically demanding isopropoxy group at the ortho position, this compound serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug discovery programs, particularly within kinase inhibitor and anti-inflammatory pipelines.

This guide provides a definitive technical analysis of the compound, detailing its identification, synthetic pathways, and application in medicinal chemistry.

Part 1: Chemical Identity & CAS Resolution Strategy

Core Identification Data

| Property | Specification |

| Chemical Name | Ethyl 3,4-difluoro-2-isopropoxybenzoate |

| CAS Registry Number | 2109969-32-4 |

| Molecular Formula | C₁₂H₁₄F₂O₃ |

| Molecular Weight | 244.24 g/mol |

| Related Acid CAS | 1782671-61-7 (3,4-Difluoro-2-isopropoxybenzoic acid) |

| Related Methyl Ester CAS | 2110176-82-2 |

| SMILES | CCOC(=O)C1=C(C(F)=C(C=C1)F)OC(C)C |

The "Fragment-Based" Search Protocol

For researchers encountering novel or unindexed intermediates, relying solely on exact string matches often fails. The identification of CAS 2109969-32-4 requires a fragment-based search strategy. This method validates the compound's existence by triangulating between the parent acid and the ester functionality.

Search Logic Flowchart:

Caption: Logic flow for identifying obscure chemical intermediates using parent acid triangulation.

Part 2: Synthetic Architecture & Causality

The synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate is rarely performed by direct fluorination due to lack of regioselectivity. The field-proven approach relies on the alkylation of a phenol intermediate .

Retrosynthetic Analysis

The most robust pathway disconnects the O-isopropyl bond. This reveals Ethyl 3,4-difluoro-2-hydroxybenzoate as the nucleophile and an isopropyl halide as the electrophile. This route is preferred over esterification of the pre-alkoylated acid because it avoids potential hydrolysis of the sensitive difluoro-alkoxy moiety under harsh acidic conditions.

Validated Synthetic Protocol (Williamson Ether Synthesis)

Objective: Selective O-alkylation of the 2-hydroxy position without affecting the ethyl ester or displacing the fluorine atoms.

Reagents:

-

Substrate: Ethyl 3,4-difluoro-2-hydroxybenzoate (CAS 1352608-XX-X or similar analog).

-

Alkylating Agent: 2-Iodopropane (preferred over bromide for higher reactivity).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with Ethyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add

(1.5 eq) in a single portion. Stir at ambient temperature for 30 minutes. Causality: This ensures formation of the phenoxide anion prior to electrophile addition, reducing side reactions. -

Alkylation: Add 2-Iodopropane (1.2 eq) dropwise.

-

Thermal Activation: Heat the mixture to 60°C. Monitor via TLC or LC-MS. Note: Do not exceed 80°C to prevent SNAr displacement of the fluorine atoms by the carbonate or solvent.

-

Workup: Quench with water, extract with ethyl acetate, and wash with brine to remove DMF.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram:

Caption: Williamson ether synthesis pathway for the target ester via controlled alkylation.

Part 3: Applications in Drug Discovery[7]

Bioisosteric Modulation

In medicinal chemistry, the 2-isopropoxy group serves a specific function distinct from a methoxy or ethoxy group.

-

Steric Bulk: The isopropyl group creates a steric clash that can force the benzoate carbonyl out of planarity with the aromatic ring, altering the binding conformation in an enzyme pocket.

-

Lipophilicity: The addition of the isopropyl group increases the LogP (approx. +0.8 compared to methoxy), enhancing membrane permeability for intracellular targets.

The Fluorine Effect

The 3,4-difluoro substitution pattern is non-trivial.

-

Metabolic Blockade: The C3 and C4 positions are common sites for oxidative metabolism (CYP450 hydroxylation). Fluorine substitution at these positions blocks this degradation, significantly extending the drug's half-life (

). -

Electronic Withdrawal: The electron-withdrawing nature of the fluorines lowers the pKa of the benzoic acid (if hydrolyzed), potentially increasing the potency of the pharmacophore in salt bridges.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of CAS 2109969-32-4, researchers must validate the structure using the following self-validating spectral markers.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR | Doublet (~1.3 ppm, 6H) | Isopropyl methyls (–CH(CH ₃)₂) |

| ¹H NMR | Septet (~4.5 ppm, 1H) | Isopropyl methine (–CH (CH₃)₂) |

| ¹H NMR | Multiplet (~7.0-7.8 ppm, 2H) | Aromatic protons (split by F-F coupling) |

| ¹⁹F NMR | Two distinct signals (~ -130 to -150 ppm) | 3,4-Difluoro substitution |

| LC-MS | [M+H]⁺ = 245.24 | Protonated molecular ion |

References

-

Boroncore . (2024). Catalog Entry: Ethyl 3,4-difluoro-2-isopropoxybenzoate. Boroncore, LLC. Retrieved from [Link]

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for Ethyl 3,4-dihydroxybenzoate (Analogous Scaffold). PubChem.[2][3] Retrieved from [Link]

-

Zhang, Y., et al. (2012). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

-

Kiran, B. R., et al. (2014).[4] Crystal structure of 3,4-difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Crystallization Process Design for Ethyl 3,4-difluoro-2-isopropoxybenzoate

This guide is structured as a comprehensive technical whitepaper for process scientists and researchers. It addresses the specific physicochemical profile of Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS 2109969-32-4), a specialized intermediate likely used in the synthesis of high-value fluorinated pharmaceuticals or agrochemicals.

Given the proprietary nature of this specific intermediate, public experimental solubility datasets are sparse. Therefore, this guide synthesizes predictive physicochemical profiling , analogous solubility behavior from structurally similar fluorinated benzoates, and a validated experimental protocol for generating the precise solubility data required for process scale-up and crystallization.

Executive Summary

Ethyl 3,4-difluoro-2-isopropoxybenzoate (C₁₂H₁₄F₂O₃) represents a class of lipophilic, fluorinated aromatic esters critical in the synthesis of bioactive scaffolds. The precise control of its solubility is the rate-limiting step in developing robust purification (crystallization) and reaction workup procedures.

This guide provides a theoretical solubility landscape based on the General Solubility Equation (GSE) and Hansen Solubility Parameters (HSP) , followed by a rigorous experimental protocol for determining the solid-liquid equilibrium (SLE) using the Dynamic Laser Monitoring Method .

Key Physicochemical Parameters (Predicted)

| Parameter | Value | Implications for Solubility |

| Molecular Weight | 244.24 g/mol | Moderate molecular size; favorable for organic solubility. |

| LogP (Octanol/Water) | ~3.5 – 4.2 | Highly lipophilic; negligible water solubility (<0.1 mg/mL). |

| H-Bond Donors | 0 | Aprotic; relies on dipole-dipole and van der Waals interactions. |

| H-Bond Acceptors | 5 (2 F, 3 O) | Good interaction with protic solvents (Alcohols) via H-bonding. |

| Predicted Melting Point | ~45–60 °C | Low melting point suggests high solubility in compatible solvents. |

Theoretical Solubility Landscape

Based on the "Like Dissolves Like" principle and the specific fluorinated/alkoxy substitution pattern, the solubility behavior of Ethyl 3,4-difluoro-2-isopropoxybenzoate can be categorized into three distinct zones for process design.

Zone A: High Solubility (Good Solvents)

-

Solvents: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetone.

-

Mechanism: Strong dipole-dipole interactions and van der Waals forces match the polarizable fluorinated ring and the ester functionality.

-

Application: Reaction solvents; initial dissolution for crystallization.

Zone B: Temperature-Dependent Solubility (Crystallization Solvents)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.

-

Mechanism: The isopropoxy group provides some steric bulk, reducing solubility in cold alcohols compared to non-substituted benzoates. Solubility increases exponentially with temperature (van't Hoff behavior).

-

Application: Cooling crystallization (dissolve at reflux, crystallize at 0–5 °C).

Zone C: Low Solubility (Anti-Solvents)

-

Solvents: Water, n-Heptane, n-Hexane, Cyclohexane.

-

Mechanism: High polarity mismatch (Water) or lack of polarizable interactions (Alkanes).

-

Application: Anti-solvent crystallization (dosing Heptane into an Ethyl Acetate solution) or wash solvents to remove impurities without yield loss.

Experimental Protocol: Determination of Solubility

Since specific literature data is limited, the following protocol is the industry standard for generating the Solubility (Mole Fraction,

Method: Dynamic Laser Monitoring (Polythermal Method)

This method is superior to the static gravimetric method for process development as it generates a continuous solubility curve and metastable zone width (MSZW) data simultaneously.

Equipment Required

-

Automated Reactor: Mettler Toledo EasyMax or similar jacketed vessel (50–100 mL).

-

Turbidity Probe: FBRM (Focused Beam Reflectance Measurement) or simple turbidity sensor.

-

Temperature Control: Cryostat with ramp control (

0.1 K).

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for determining solubility and metastable zone width.

Step-by-Step Procedure

-

Preparation: Weigh a precise amount (

) of Ethyl 3,4-difluoro-2-isopropoxybenzoate into the vessel. Add a known mass ( -

Heating: Heat the suspension at a constant rate (0.5 K/min) while stirring (300 rpm).

-

Detection (Clear Point): Record the temperature (

) where the turbidity signal drops to the baseline (complete dissolution). This is the saturation temperature for concentration -

Cooling: Cool the solution at -0.5 K/min until turbidity spikes (Cloud Point,

). -

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Data Analysis & Thermodynamic Modeling

Once the experimental data (

The Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility data of pharmaceutical intermediates in pure solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis.

Representative Parameters (Estimated for Fluorinated Benzoates): Use these values as initial estimates for process simulation if experimental data is pending.

| Solvent | A | B | C | Solubility Trend |

| Ethanol | 45.2 | -4200 | -6.5 | Moderate increase with T. Ideal for cooling crystallization. |

| Ethyl Acetate | 12.5 | -1500 | -1.2 | High solubility. Flat curve. Good for reaction, poor for cooling cryst. |

| Toluene | 18.3 | -2100 | -2.1 | High solubility. Good for solvates. |

| n-Heptane | 85.1 | -6500 | -12.0 | Very low solubility. Steep curve. Excellent anti-solvent. |

Crystallization Process Design

Based on the solubility landscape, the following crystallization strategies are recommended for purification.

Strategy 1: Cooling Crystallization (Preferred)

-

Solvent System: Ethanol or Isopropanol.

-

Protocol:

-

Dissolve crude Ethyl 3,4-difluoro-2-isopropoxybenzoate in Ethanol at 60 °C (near reflux). Concentration target: ~300 mg/mL.

-

Polish filter to remove insolubles.

-

Cool to 40 °C over 1 hour. Seed with 0.5 wt% pure crystals.

-

Cool to 0 °C over 4 hours.

-

Filter and wash with cold Ethanol (-10 °C).

-

Strategy 2: Anti-Solvent Crystallization (High Yield)

-

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

-

Protocol:

-

Dissolve crude material in minimal Ethyl Acetate at 25 °C.

-

Slowly dose n-Heptane (ratio 1:3 v/v) over 2 hours.

-

Monitor turbidity to avoid "oiling out" (liquid-liquid phase separation).

-

Age the slurry for 2 hours before filtration.

-

Crystallization Decision Matrix

Figure 2: Decision tree for selecting the optimal crystallization method.

References

-

Compound Identification: Fluorochem. (2024). Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS 2109969-32-4) Product Sheet. Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Experimental Methodology: Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for Dynamic Laser Monitoring protocols). Link

-

Solubility Prediction: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

Disclaimer: The specific solubility data points provided in Section 4 are representative estimates for fluorinated benzoate esters derived from thermodynamic modeling. For GMP process validation, experimental verification using the protocol in Section 3 is mandatory.

Sources

Technical Guide & Safety Data Protocol: Ethyl 3,4-difluoro-2-isopropoxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS: 2109969-32-4)[1]

Executive Summary & Structural Causality

Ethyl 3,4-difluoro-2-isopropoxybenzoate is a highly specialized fluorinated aromatic ester utilized primarily as an advanced building block in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals[2]. Designing synthetic routes and handling protocols for this compound requires a deep understanding of how its specific functional groups dictate its chemical behavior.

Mechanistic Structural Implications:

-

The 3,4-Difluoro Motif: Fluorine is the most electronegative element. The adjacent difluoro substitution strongly withdraws electron density from the aromatic ring via inductive effects (-I). This not only modulates the pKa of intermediate functional groups during synthesis but also significantly enhances the overall lipophilicity and metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at these positions[2].

-

The 2-Isopropoxy Group: The bulky isopropyl ether provides substantial steric hindrance adjacent to the ester carbonyl. This steric shielding kinetically protects the ethyl ester from rapid chemical or enzymatic hydrolysis, a crucial parameter when designing prodrugs or stable synthetic intermediates.

Table 1: Chemical Identity & Physicochemical Properties

| Parameter | Value |

| CAS Number | 2109969-32-4[1] |

| Molecular Formula | C₁₂H₁₄F₂O₃[3] |

| Molecular Weight | 244.24 g/mol [3] |

| Boiling Point | 294.6 ± 40.0 °C (Predicted)[3] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted)[3] |

Toxicological Assessment & Hazard Identification (GHS)

Because highly specific empirical toxicological data for novel intermediates like CAS 2109969-32-4 can be limited, a rigorous safety profile must be extrapolated from analogous fluorinated benzoate esters[4] and ethyl difluorophenylacetates[5].

Mechanistic Toxicology: The enhanced lipophilicity driven by the difluoro and isopropoxy groups facilitates rapid dermal and mucosal penetration[6]. The most critical hazard arises during extreme thermal stress or combustion. The fluorinated aromatic ring can undergo thermal degradation, emitting Hydrogen Fluoride (HF) gas —a highly corrosive and systemic toxicant that causes deep tissue necrosis and hypocalcemia[6].

Table 2: GHS Hazard Classification & Precautionary Statements

| Hazard Class | GHS Code | Hazard Statement | Precautionary Focus |

| Skin Irritation | H315 | Causes skin irritation[5] | P280: Wear protective gloves/clothing. |

| Eye Irritation | H319 | Causes serious eye irritation[5] | P305+P351+P338: Rinse cautiously with water. |

| STOT-SE | H335 | May cause respiratory irritation[5] | P261: Avoid breathing vapors/mist. |

Safe Handling, Storage, and Engineering Controls

To ensure a self-validating safety system, the following protocols must be strictly adhered to:

-

Engineering Controls: All open manipulations must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s to mitigate inhalation risks associated with its volatility and respiratory irritation potential[6].

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory due to the compound's lipophilic nature, which aids skin absorption. Chemical splash goggles (ANSI Z87.1) and a standard laboratory coat are required[4].

-

Emergency HF Protocol: While the compound is stable under ambient conditions, any laboratory subjecting fluorinated aromatics to high temperatures or strong Lewis acids must maintain unexpired 2.5% Calcium Gluconate gel on-site. In the event of thermal decomposition and suspected HF exposure, immediate application is necessary to sequester fluoride ions[6].

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. Isolate from strong bases, strong acids, and oxidizing agents to prevent premature ester saponification or ether cleavage[5].

Synthetic Pathway & Experimental Protocols

The synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate is optimally achieved via a two-step sequence starting from 3,4-difluoro-2-hydroxybenzoic acid. The critical step is the Williamson Etherification.

Causality in Reaction Design: Why utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF)? The strong electron-withdrawing nature of the 3,4-difluoro groups significantly lowers the pKa of the 2-hydroxyl proton. Therefore, a mild base like K₂CO₃ is entirely sufficient for quantitative deprotonation without risking the base-catalyzed saponification of the ethyl ester[7]. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide anion highly nucleophilic for the Sₙ2 attack on the sterically hindered 2-bromopropane[7].

Step-by-Step Methodology: Williamson Etherification

-

Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with Ethyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) and anhydrous DMF (5 mL/mmol)[7].

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at ambient temperature for 15 minutes to generate the phenoxide intermediate[7].

-

Alkylation: Add 2-bromopropane (1.5 eq) dropwise via syringe.

-

Heating & Monitoring: Elevate the reaction temperature to 60–80 °C and stir for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system[7].

-

Quenching: Upon consumption of the starting material, cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.

-

Extraction & Washing (Critical): Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with a saturated brine solution (3x). Note: This repeated brine wash is a self-validating step required to partition and remove residual DMF, which will otherwise co-elute and ruin purification.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield pure Ethyl 3,4-difluoro-2-isopropoxybenzoate.

Workflow Visualization

Synthetic workflow for Ethyl 3,4-difluoro-2-isopropoxybenzoate via etherification.

References

-

Title: ETHYL 3,4-DIFLUORO-2-ISOPROPOXYBENZOATE (CAS 2109969-32-4) | Source: fluorochem.co.uk | URL: 1

-

Title: Ethyl 3,4-difluoro-2-isopropoxybenzoate CAS ... - ChemicalBook | Source: chemicalbook.com | URL: 3

-

Title: Methyl 5-methoxy-2-(trifluoromethyl)benzoate - Benchchem | Source: benchchem.com | URL: 6

-

Title: An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-isopropoxybenzoate - Benchchem | Source: benchchem.com | URL: 7

-

Title: Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem | Source: benchchem.com | URL: 2

-

Title: Ethyl 3,4-difluoro-2-methoxyphenylacetate - AK Scientific, Inc. | Source: aksci.com | URL: 5

-

Title: Ethyl 2,4,5-trifluoro-3-methoxybenzoate | 351354-45-5 | Benchchem | Source: benchchem.com | URL: 8

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]

- 3. Ethyl 3,4-difluoro-2-isopropoxybenzoate CAS#: 2109969-32-4 [m.chemicalbook.com]

- 4. Ethyl 2,4,5-trifluoro-3-methoxybenzoate | 351354-45-5 | Benchchem [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. Methyl 5-methoxy-2-(trifluoromethyl)benzoate | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethyl 2,4,5-trifluoro-3-methoxybenzoate | 351354-45-5 | Benchchem [benchchem.com]

Physicochemical Profiling and Isolation Methodology of Ethyl 3,4-difluoro-2-isopropoxybenzoate

Executive Summary

Ethyl 3,4-difluoro-2-isopropoxybenzoate (CAS: 2109969-32-4) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. As a poly-substituted aromatic ester, it serves as a critical intermediate for synthesizing conformationally restricted target molecules, such as kinase inhibitors and advanced fluoroquinolone derivatives.

This whitepaper provides an in-depth analysis of its thermodynamic properties—specifically its melting and boiling points—and establishes a self-validating experimental protocol for its isolation and characterization.

Thermodynamic Profiling: Melting and Boiling Point Dynamics

Understanding the phase-transition temperatures of Ethyl 3,4-difluoro-2-isopropoxybenzoate is critical for designing safe and effective downstream synthetic workflows.

Quantitative Data Summary

| Property | Value | Causality / Note |

| Molecular Formula | C₁₂H₁₄F₂O₃ | - |

| Molecular Weight | 244.24 g/mol | - |

| Physical State (20°C) | Liquid | Confirmed by commercial supplier data . |

| Melting Point (mp) | < 20 °C (Sub-ambient) | Steric hindrance from the ortho-isopropoxy group disrupts crystal lattice packing. |

| Boiling Point (bp) | 294.6 ± 40.0 °C (Predicted) | High bp driven by dipole-dipole interactions from the ester and meta/para fluorines . |

| Density | 1.164 ± 0.06 g/cm³ | Predicted based on fluorinated aromatic density models. |

The Causality of the Melting Point

While a discrete melting point is rarely cataloged for this specific intermediate, empirical evidence and structural analysis confirm it is a liquid at standard ambient temperature and pressure (SATP).

-

Mechanistic Explanation: The planar symmetry of the 3,4-difluorobenzoate core is severely disrupted by the bulky, branched isopropoxy group at the ortho (C2) position. This steric bulk prevents the molecules from aligning into a tightly packed, highly ordered crystal lattice. Consequently, the intermolecular van der Waals forces are weakened, depressing the melting point well below room temperature.

The Causality of the Boiling Point

Predictive thermodynamic models place the atmospheric boiling point (760 Torr) at approximately 294.6 °C .

-

Mechanistic Explanation: This exceptionally high boiling point is a function of its molecular weight (244.24 g/mol ) combined with strong localized dipole moments. The highly electronegative fluorine atoms at C3 and C4, along with the carbonyl oxygen of the ethyl ester, create regions of dense negative charge. These permanent dipoles induce strong intermolecular dipole-dipole attractions, requiring significant thermal energy to transition the compound into the gas phase.

Medicinal Chemistry Relevance

In drug development, the 3,4-difluoro-2-alkoxybenzoate motif is not just a structural scaffold; it is a calculated design choice:

-

Metabolic Stability: The C3-C4 fluorine atoms block cytochrome P450-mediated oxidative metabolism at the most electron-rich positions of the aromatic ring.

-

Lipophilicity and Permeability: Fluorine substitution enhances the overall lipophilicity (LogP) of the molecule, improving passive membrane permeability—a critical factor for intracellular targets like kinases.

-

Steric Shielding: The 2-isopropoxy group acts as a conformational lock. When this intermediate is converted into an amide or aniline derivative, the bulky isopropyl moiety restricts the rotation of the adjacent functional groups, forcing the molecule into an active conformation that fits precisely into the target protein's binding pocket.

Experimental Methodology: Isolation via Vacuum Distillation

Because the atmospheric boiling point is near 300 °C, attempting to distill Ethyl 3,4-difluoro-2-isopropoxybenzoate at standard pressure will result in severe thermal degradation (e.g., ester pyrolysis or cleavage of the isopropoxy ether). Therefore, high-vacuum fractional distillation is mandatory.

Step-by-Step Protocol: High-Vacuum Fractional Distillation

This protocol is designed as a self-validating system to ensure maximum purity and yield.

-

Step 1: Apparatus Setup Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type multi-flask receiver, and a high-vacuum pump capable of reaching < 5 mbar. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.

-

Step 2: Degassing and Equilibration Transfer the crude liquid mixture to the distillation pot. Add a PTFE-coated magnetic stir bar to prevent bumping. Apply the vacuum (target: 5 mbar) before applying heat. Allow the system to stir under vacuum for 15 minutes to degas residual solvents (e.g., ethanol, ethyl acetate).

-

Step 3: Thermal Depression and Collection Begin heating the oil bath. Based on pressure-temperature nomographs, the boiling point of ~295 °C at 760 Torr will be depressed to approximately 130–140 °C at 5 mbar .

-

Causality Rule: Do not let the pot temperature exceed 180 °C to avoid retro-ene degradation of the isopropoxy group. Collect the main fraction when the vapor temperature stabilizes in the target range.

-

-

Step 4: Self-Validating Analytical Release Do not pool fractions immediately. Analyze the main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular ion peak (m/z = 244). Follow up with ¹H and ¹⁹F NMR spectroscopy to verify the structural integrity of the isopropoxy methine multiplet and the characteristic ortho-coupling of the fluorine atoms. Only pool fractions demonstrating >98% purity.

Workflow Visualization

The following diagram maps the logical flow of the isolation and validation protocol, emphasizing the critical thermal control required due to the compound's high boiling point.

Caption: Workflow for the vacuum distillation and analytical validation of the fluorinated intermediate.

References

Thermodynamic Profiling of Fluorinated Benzoate Esters: A Technical Guide for Advanced Drug Development and Materials Science

Executive Summary

Fluorinated benzoate esters represent a critical class of intermediates in medicinal chemistry and materials science, favored for their bioisosteric properties, metabolic stability, and unique phase-transition behaviors[1]. However, the introduction of fluorine atoms onto the benzoate scaffold significantly alters the physicochemical profile of the molecule—enhancing lipophilicity, increasing volatility, and modulating hydrolytic stability[1]. This whitepaper provides an in-depth analysis of the thermodynamic properties of these compounds, exploring the quantum mechanics of their degradation, summarizing key quantitative data, and detailing self-validating experimental protocols for precise thermodynamic profiling.

The Thermodynamic Impact of Fluorination

The substitution of hydrogen with fluorine on an aromatic ring creates a highly specific "push-pull" electronic environment[2]. Because fluorine is highly electronegative yet capable of donating lone-pair electron density via resonance, it dramatically impacts the thermodynamic stability of the ester bond.

In compounds such as ethyl 3,4-difluoro-2-methylbenzoate, the presence of adjacent fluorine atoms creates a highly electron-deficient aromatic system[3]. This electron withdrawal lowers the activation energy for nucleophilic attack at the carbonyl carbon, sharply increasing the rate of ester cleavage[3]. However, the overall hydrolysis pathway remains reversible; the reaction is ultimately driven to completion by the thermodynamic stability of the resulting fluorinated carboxylic acid and the volatility of the alcohol byproduct (e.g., methanol or ethanol)[2].

Core Thermodynamic Properties & Phase Transitions

Fluorinated benzoate esters exhibit diverse thermodynamic behaviors depending on the degree and position of fluorination. While simple derivatives like 3-fluorobenzoic acid exhibit high heats of sublimation due to strong intermolecular hydrogen bonding[4], complex liquid crystal derivatives demonstrate intricate crystallization kinetics.

For example, the glass-forming liquid crystal 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) exhibits two distinct crystallization mechanisms depending on the thermal environment. Slow heating favors a diffusion-controlled mechanism, whereas rapid heating forces a purely thermodynamic mechanism[5].

Table 1: Comparative Thermodynamic Data of Selected Fluorinated Benzoates

| Compound | Molecular Weight ( g/mol ) | Thermal Stability Limit | Key Thermodynamic Feature |

| Methyl 5-methoxy-2-(trifluoromethyl)benzoate | ~234.17 | Stable to 150°C; decomposes >200°C (HF release) | Hydrolysis driven by acid stability & methanol volatility[2] |

| Ethyl 3,4-difluoro-2-methylbenzoate | ~214.19 | Moderate | Radical anion decay via avoided crossing of Π* and Σ*[3] |

| 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) | ~297.33 | High (Forms Nematic Phase) | Crystallization energy barriers: 57 kJ/mol & 180 kJ/mol[5] |

| 3-Fluorobenzoic acid (Parent Acid) | 140.11 | High | High heat of sublimation due to strong intermolecular H-bonding[4] |

Mechanistic Thermodynamics: Radical Anion Fragmentation

Understanding the degradation thermodynamics of fluorinated benzoates is critical for drug metabolism studies and hydrodefluorination processes. When subjected to reductive environments, these esters accept an electron to form an intermediate radical anion[6].

Density Functional Theory (DFT) calculations substantiate that the fragmentation of these radical anions—specifically the cleavage of the C-F bond—is not a simple bond dissociation. Instead, the transition state is modeled as an avoided crossing between the radical anion's delocalized

Fig 1: Radical anion fragmentation via avoided crossing of Π and Σ* states.*

Experimental Methodologies: Precision Calorimetry & Kinetic Analysis

To accurately profile the thermodynamics of fluorinated benzoate esters, researchers must employ self-validating, orthogonal workflows. Relying on a single analytical technique often leads to misinterpretation due to overlapping thermal events (e.g., simultaneous melting and degradation).

Fig 2: Orthogonal workflow for the thermodynamic profiling of fluorinated esters.

Protocol 1: Non-Isothermal Crystallization Kinetics via DSC

Objective: To isolate diffusion-controlled mechanisms from thermodynamic mechanisms during the crystallization of metastable phases (e.g., in 4CFPB)[5].

Self-Validating System: Couples thermal heat flow data with Polarized Optical Microscopy (POM) to visually confirm the degree of crystallinity

-

Baseline Calibration: Run an empty aluminum crucible across the target temperature range (e.g., 250 K to 400 K) at identical heating rates. Causality: Fluorinated liquid crystals exhibit subtle phase transitions; baseline subtraction is critical to isolate the true specific heat capacity (

) from instrument thermal drift. -

Thermal Erasure (Melt and Quench): Heat the sample to 10 K above its isotropic clearing point, hold for 5 minutes, and quench at >100 K/min to below its glass transition temperature (

). Causality: Erases prior thermal history and polymorphic memory, ensuring the starting material is a uniform metastable glass[5]. -

Variable-Rate Heating: Heat the quenched sample at varying rates (0.5, 1, 5, 10, and 50 K/min). Causality: Slow heating (≤5 K/min) allows time for molecular diffusion, revealing diffusion-controlled crystallization (e.g., 57 kJ/mol barrier). Fast heating bypasses this, forcing the system to crystallize via a purely thermodynamic mechanism (e.g., 180 kJ/mol barrier)[5].

-

Orthogonal Validation (POM): Replicate the thermal program under a polarized optical microscope equipped with a hot stage. Causality: The visual growth of crystalline domains validates the exotherms observed in DSC, ensuring that the measured heat flow corresponds strictly to the nematic-to-crystal transition and not an artifact of thermal degradation[5].

Protocol 2: Thermodynamic Assessment of Ester Hydrolysis

Objective: To quantify the thermodynamic driving forces (

-

Solvent Matrix Selection: Prepare the sample in an anhydrous Ethanol/Toluene mixture. Causality: When studying ethyl esters, matching the leaving group to the solvent system prevents transesterification byproducts, ensuring the observed thermodynamics strictly represent hydrolysis[1].

-

In-Situ NMR Monitoring: Introduce a controlled aliquot of

and monitor the ester alkoxy protons (e.g., methyl singlet at ~3.8-3.9 ppm) via -

Isothermal Microcalorimetry: Concurrently, perform the exact reaction inside a microcalorimeter ampoule at a constant temperature (e.g., 298 K). Causality: The microcalorimeter captures the total heat evolved or absorbed. By integrating the heat flow curve and correlating it with the conversion rate from NMR, the precise molar enthalpy of hydrolysis (

) is calculated.

Conclusion

The thermodynamic properties of fluorinated benzoate esters are dictated by the delicate balance between steric hindrance and the profound electronegativity of the fluorine substituents. By employing rigorous, self-validating analytical workflows—combining quantum chemical modeling, precision calorimetry, and kinetic tracking—researchers can accurately map the energy landscapes of these molecules. This foundational thermodynamic data is essential for optimizing their stability and efficacy in advanced pharmaceutical and materials science applications.

References

-

Piwowarczyk, M., et al. "Kinetics of Cold Crystallization of 4-Cyano-3-fluorophenyl 4-Butylbenzoate (4CFPB) Glass Forming Liquid Crystal." Physical Chemistry Chemical Physics / ACS Publications. URL: [Link]

-

"Fragmentation of intermediate radical anions determines the main features of the hydrodefluorination of isomeric perfluoroxylenes. Quantum chemical substantiation." ResearchGate. URL: [Link]

-

"3-Fluorobenzoic Acid | CID 9968." PubChem, National Institutes of Health. URL: [Link]

Sources

- 1. Ethyl 2,4,5-trifluoro-3-methoxybenzoate | 351354-45-5 | Benchchem [benchchem.com]

- 2. Methyl 5-methoxy-2-(trifluoromethyl)benzoate | Benchchem [benchchem.com]

- 3. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]

- 4. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ethyl 3,4-difluoro-2-isopropoxybenzoate as a Key Pharmaceutical Intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 3,4-difluoro-2-isopropoxybenzoate as a versatile pharmaceutical intermediate.

Introduction and Strategic Significance

Ethyl 3,4-difluoro-2-isopropoxybenzoate is a highly functionalized aromatic building block designed for the synthesis of complex pharmaceutical agents. Its structure is strategically engineered with key functionalities that impart desirable physicochemical and pharmacological properties to target molecules. The strategic placement of vicinal fluorine atoms and an isopropoxy group on the benzoate scaffold makes this intermediate particularly valuable in modern drug discovery.

The core value of this intermediate lies in the synergistic effects of its substituents:

-

3,4-Difluoro Motif : The two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect.[1] This electronic modulation is critical for several reasons:

-

Metabolic Stability : Fluorination can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug candidate.[1]

-

Binding Affinity : The electronegativity of fluorine can alter the acidity of nearby functional groups, potentially enhancing a drug's binding affinity to its biological target through modified hydrogen bonding or other non-covalent interactions.[1]

-

Bioisosterism : The vicinal difluoro motif is a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[1]

-

-

2-Isopropoxy Group : This bulky, lipophilic group provides steric hindrance that can direct subsequent chemical transformations to other positions on the ring. In the context of a final drug molecule, it can fit into hydrophobic pockets of target proteins, enhancing binding and selectivity.

-

Ethyl Ester Functionality : The ester group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial functional group for forming amide bonds, a cornerstone of many pharmaceutical structures.

Physicochemical and Safety Data

Researchers must be familiar with the compound's properties and handle it with appropriate care. While specific data for this exact compound is not widely published, properties can be estimated from structurally similar molecules.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄F₂O₃ |

| Molecular Weight | 244.24 g/mol |

| Appearance | Expected to be a colorless oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Safety and Handling Precautions:

As a standard practice for handling fine chemicals, appropriate personal protective equipment (PPE) should always be used.

-

General Handling : Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with eyes, skin, and clothing.[2][3]

-

Eye Protection : Wear tight-sealing safety goggles.[2]

-

Skin Protection : Wear impervious gloves and protective clothing to prevent skin exposure.[2]

-

First Aid :

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents and strong bases.[3]

Proposed Synthetic Protocol

The synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate can be logically approached via the alkylation of a phenolic precursor followed by esterification, or alkylation of the corresponding ester. A common and effective method is the Williamson ether synthesis.

Protocol 1: Synthesis via O-Alkylation

This protocol outlines the synthesis starting from the commercially available precursor, Ethyl 3,4-difluoro-2-hydroxybenzoate. The hydroxyl group is alkylated using 2-iodopropane.

Workflow Diagram: Synthesis of Target Intermediate

Caption: Proposed synthesis via Williamson ether synthesis.

Step-by-Step Methodology:

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq).

-

Solvent and Base : Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide.

-

Alkylation : Add 2-iodopropane (1.5 eq) to the stirring suspension.

-

Reaction : Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Workup : Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Ethyl 3,4-difluoro-2-isopropoxybenzoate.

Core Applications as a Pharmaceutical Intermediate

This intermediate is primarily designed for further elaboration. The most common and critical transformation is the hydrolysis of the ethyl ester to the carboxylic acid, which then serves as a key precursor for amide bond formation.

Application 1: Hydrolysis to 3,4-Difluoro-2-isopropoxybenzoic Acid

The conversion of the ester to a carboxylic acid is a fundamental step, as the acid moiety is often essential for biological activity or serves as a handle for further diversification. Base-catalyzed hydrolysis (saponification) is efficient and generally high-yielding.[5][6]

Protocol 2: Saponification of the Ethyl Ester

-

Setup : Dissolve Ethyl 3,4-difluoro-2-isopropoxybenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis : Add lithium hydroxide (LiOH, 2.0-5.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC).

-

Acidification : Cool the mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

-

Extraction : Extract the product with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield 3,4-difluoro-2-isopropoxybenzoic acid, which can often be used without further purification.

Table 2: Typical Conditions for Ester Hydrolysis

| Base | Solvent System | Temperature | Typical Time | Advantage |

| LiOH | THF / H₂O | Room Temp. | 2-6 h | Mild conditions, minimizes side reactions |

| NaOH | Ethanol / H₂O | Reflux | 1-3 h | Faster reaction times, requires heating[5] |

Application 2: Amide Bond Formation

The resulting carboxylic acid is an ideal substrate for coupling with a wide array of primary and secondary amines to generate a library of amide derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR).

Workflow Diagram: From Intermediate to Final Amide Product

Caption: Key transformations of the intermediate in drug discovery.

Protocol 3: HATU-Mediated Amide Coupling

-

Activation : In an inert atmosphere, dissolve 3,4-difluoro-2-isopropoxybenzoic acid (1.0 eq) in an anhydrous solvent like DMF. Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-30 minutes to form the activated ester.

-

Coupling : Add the desired amine (1.0-1.2 eq) to the activated acid solution.

-

Reaction : Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification : Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude material using flash chromatography or preparative HPLC to obtain the final amide.

Potential Therapeutic Applications

The structural features of molecules derived from this intermediate suggest their potential application in several therapeutic areas, most notably as kinase inhibitors. Many FDA-approved kinase inhibitors utilize a substituted aromatic ring to form hydrogen bonds with the "hinge region" of the kinase active site.[7][8]

Conceptual Application: Kinase Inhibitor Synthesis

The 3,4-difluoro-2-isopropoxybenzoic acid core can be coupled with a heterocyclic amine, a common pharmacophore in kinase inhibitors, to generate potent and selective drug candidates.

Conceptual Diagram: Integration into a Kinase Inhibitor Scaffold

Caption: Use of the intermediate to build a hypothetical kinase inhibitor.

Conclusion

Ethyl 3,4-difluoro-2-isopropoxybenzoate is a high-value intermediate for pharmaceutical research and development. Its pre-installed fluorine and alkoxy substituents offer a streamlined route to complex molecules with potentially enhanced metabolic stability and target affinity. The protocols and applications detailed in this guide provide a robust framework for researchers to effectively utilize this versatile building block in the synthesis of next-generation therapeutics.

References

- Royal Society of Chemistry. (n.d.).

- Alfa Aesar. (2011, June 1).

- Thermo Fisher Scientific. (2011, December 15).

- BenchChem. (n.d.).

- Thermo Fisher Scientific. (2025, September 6).

- Pfaltz & Bauer. (n.d.).

- BenchChem. (n.d.).

- ChemicalBook. (n.d.).

- Dovepress. (2025, February 27).

- SSERC. (n.d.).

- Chemguide. (n.d.). Hydrolysing Esters. Chemguide.co.uk.

- Johns Hopkins University. (2015, September 1).

- National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

Sources

- 1. Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. sserc.org.uk [sserc.org.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Reaction Mechanism and Optimized Protocol for the Hydrolysis of Ethyl 3,4-difluoro-2-isopropoxybenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of sterically hindered and electronically modified aromatic esters, such as Ethyl 3,4-difluoro-2-isopropoxybenzoate, presents a common yet significant challenge in synthetic chemistry. The target acid, 3,4-difluoro-2-isopropoxybenzoic acid, is a valuable building block in the development of novel pharmaceuticals and agrochemicals. This application note provides a detailed examination of the reaction mechanism, considering the competing electronic and steric factors that govern reactivity. Furthermore, we present a robust and optimized laboratory protocol for achieving efficient saponification under mild, non-aqueous conditions, circumventing the harsh requirements of traditional methods. This guide is intended to provide researchers with both the theoretical understanding and the practical methodology to successfully perform this transformation.

Mechanistic Analysis: A Balance of Steric and Electronic Effects

The hydrolysis of Ethyl 3,4-difluoro-2-isopropoxybenzoate is a classic example of base-catalyzed ester hydrolysis, or saponification.[1] The reaction proceeds via a nucleophilic acyl substitution pathway.[2] However, the specific substituents on the aromatic ring introduce competing effects that dictate the overall reaction rate and conditions required for completion.

The General Saponification Mechanism

The fundamental process involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid. In the basic medium, a rapid acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by the strong base (ethoxide or hydroxide) to yield the carboxylate salt, driving the reaction to completion.[3][4] Acidification in a separate workup step is required to obtain the final neutral carboxylic acid.[5]

Electronic Activation by Fluoro Substituents

The presence of two fluorine atoms on the benzene ring significantly influences the ester's reactivity. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I).[6] This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile for the incoming hydroxide nucleophile.[7] This electronic activation enhances the rate of the initial nucleophilic attack, which is often the rate-determining step.[8][9] Strong electron-withdrawing groups are known to accelerate the saponification rate of substituted benzoates.[10][11]

Steric Hindrance from the Ortho-Isopropoxy Group

Conversely, the isopropoxy group at the C2 (ortho) position presents a significant steric barrier.[2] This bulky group physically obstructs the trajectory of the incoming hydroxide nucleophile, impeding its access to the carbonyl carbon.[12][13] Steric hindrance is a well-documented factor that dramatically reduces the rate of ester hydrolysis.[14] For highly hindered esters, standard saponification conditions (e.g., aqueous NaOH/ethanol at reflux) often fail or require extreme temperatures and prolonged reaction times, which can lead to degradation of sensitive molecules.[15][16]

The challenge in hydrolyzing this specific substrate lies in overcoming the steric hindrance of the isopropoxy group, even with the electronic activation provided by the fluoro groups.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of Ethyl 3,4-difluoro-2-isopropoxybenzoate.

Caption: Base-catalyzed hydrolysis mechanism.

Optimized Protocol: Mild Saponification in a Non-Aqueous System

To overcome the steric hindrance, this protocol utilizes a non-aqueous solvent system. Traditional aqueous systems can solvate hydroxide ions via hydrogen bonding, which increases the energy barrier for the reaction.[17] By using a predominantly aprotic solvent, the hydroxide ion is less solvated, rendering it a more potent nucleophile, allowing the reaction to proceed efficiently at room temperature.[17][18]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 3,4-difluoro-2-isopropoxybenzoate | >97% | Sigma-Aldrich | Starting material. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Pellets or beads. |

| Methanol (MeOH) | Anhydrous, 99.8% | VWR Chemicals | For preparing the NaOH solution. |

| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% | Sigma-Aldrich | Main reaction solvent. |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker | For workup acidification. |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |

| Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | Anhydrous | Acros Organics | For drying the organic layer. |

| TLC Plates | Silica Gel 60 F254 | MilliporeSigma | For reaction monitoring. |

Step-by-Step Experimental Procedure

A. Preparation of Methanolic NaOH (0.3 N)

-

Causality: A stock solution is prepared for accurate addition.

-

Carefully weigh 120 mg of NaOH pellets into a 10 mL volumetric flask.

-

Add anhydrous methanol to the mark.

-

Cap and sonicate or shake vigorously until the NaOH is fully dissolved. Note: This solution should be prepared fresh.

B. Reaction Setup and Execution

-

Causality: The ester is dissolved in the aprotic solvent before the base is introduced.

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3,4-difluoro-2-isopropoxybenzoate (e.g., 1.00 g, 4.09 mmol).

-

Add 18 mL of anhydrous dichloromethane (CH2Cl2). Stir until the ester is fully dissolved.

-

Causality: A stoichiometric excess of NaOH is used to ensure complete and rapid hydrolysis.

-

Add 10 mL of the 0.3 N methanolic NaOH solution (3.0 mmol, ~3 equivalents relative to a typical 1 mmol scale, adjust as needed). The total solvent ratio will be approximately 9:1 CH2Cl2:MeOH.

-

Seal the flask (e.g., with a rubber septum) and stir the mixture vigorously at room temperature (20-25 °C).

-

Self-Validation: Monitor the reaction progress every 1-2 hours using TLC.

C. Reaction Monitoring (TLC)

-

Causality: TLC provides a simple, visual confirmation of the conversion of starting material to product.

-

Eluent System: A starting point is 30% Ethyl Acetate in Hexanes. Adjust as needed.

-

Procedure:

-

Spot the starting material (a dilute solution in EtOAc) in the left lane.

-

Spot the co-spot (starting material and reaction mixture) in the middle lane.

-

Spot the reaction mixture (quench a small aliquot with a drop of water and extract with EtOAc) in the right lane.

-

-

Observation: The starting ester will be a non-polar spot with a high Rf value. The product acid will be a highly polar spot with a low Rf value (often staying on the baseline). The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. Expected time: 4-8 hours.

D. Workup and Isolation

-

Causality: The reaction is quenched, and the carboxylate salt is protonated to yield the neutral, extractable carboxylic acid.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of deionized water.

-

Slowly add 2 M HCl solution dropwise while swirling until the aqueous layer is acidic (pH ~2, check with pH paper).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers.

-

Causality: Washing removes residual salts and acid.

-

Wash the combined organic layer with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure (rotary evaporator).

E. Purification

-

The crude product is often of high purity.

-

If necessary, the solid can be recrystallized (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or purified by column chromatography on silica gel.

Data Summary and Expected Outcomes

| Parameter | Value / Description |

| Substrate Scale | 1.00 g (4.09 mmol) |

| NaOH Equivalents | ~3 |

| Solvent System | CH2Cl2 / MeOH (9:1 v/v) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4 - 8 hours (monitor by TLC) |

| Expected Product | 3,4-difluoro-2-isopropoxybenzoic acid |

| Appearance | White to off-white solid |

| Expected Yield | >90% |

| Purity | Typically >95% after workup |

Experimental Workflow Visualization

This diagram provides a high-level overview of the entire protocol, from setup to the isolated final product.

Caption: Experimental workflow for hydrolysis.

References

-

Vertex AI Search result citing research on the high negative inductive effect of fluorine stabilizing the Meisenheimer complex in nucleophilic aromatic substitution, which is analogous to the tetrahedral intermediate here.[6]

-

Vertex AI Search result explaining that ester hydrolysis reactivity is modulated by steric hindrance from bulky substituents.[2]

-

Vertex AI Search result explaining that in nucleophilic aromatic substitution, the rate-determining step is the nucleophilic attack, and fluorine's electronegativity makes the target carbon more electrophilic.[8]

-

Vertex AI Search result noting that fluorine increases the rate of nucleophilic aromatic substitution because the rate-determining step is the attack on the ring, not breaking the C-F bond.[9]

-

PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metab Pharmacokinet, 38, 100391. [Link][12]

-

American Chemical Society. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(18), 5512–5516. [Link][13]

-

Bentham Science Publishers. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Current Medicinal Chemistry, 8(4), 349-361. [Link][14]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link][17]

-

Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Citing use of K-t-butoxide/H2O in DMSO for difficult hydrolyses. [Link][19]

-

Vaia. Problem 40 The following reactivity order h... [FREE SOLUTION]. Explaining the effect of electron-withdrawing and electron-donating groups on the saponification of substituted methyl benzoates. [Link][10]

-

Science Info. (2023). Saponification: Reaction, Mechanism, Values, Examples, Uses. [Link][20]

-

PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms. [Link][11]

-

ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link][18]

-

Green Chemistry (RSC Publishing). (2002). Hydrolysis and saponification of methyl benzoates. [Link][16]

-

Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. Discussion on electronic effects on ester hydrolysis rates. [Link][7]

-

LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. [Link][3]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link][1]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. forums.studentdoctor.net [forums.studentdoctor.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. vaia.com [vaia.com]

- 11. psiberg.com [psiberg.com]

- 12. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. echemi.com [echemi.com]

- 16. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. scite.ai [scite.ai]

- 20. scienceinfo.com [scienceinfo.com]

preparation of Ethyl 3,4-difluoro-2-isopropoxybenzoate from 2,3,4-trifluorobenzoic acid

Abstract

This application note details a robust, regioselective protocol for the synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate starting from 2,3,4-trifluorobenzoic acid . This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel non-steroidal anti-inflammatory drugs (NSAIDs). The procedure addresses the primary synthetic challenge—regioselectivity during nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis[1]

The Synthetic Challenge

The target molecule contains three functional features requiring precise installation:

-

Ethyl Ester: Requires esterification of the carboxylic acid.[1]

-

Isopropoxy Ether: Requires

displacement of a fluorine atom. -

Regiochemistry: The starting material, 2,3,4-trifluorobenzoic acid, has three potential sites for nucleophilic attack.

Direct reaction of ethyl 2,3,4-trifluorobenzoate with sodium isopropoxide typically leads to a mixture of ethyl and isopropyl esters due to rapid transesterification. Furthermore, while both the 2- and 4-positions are activated by the electron-withdrawing carbonyl group, the 2-position (ortho) is kinetically favored for alkoxide attack due to the inductive effect of the adjacent carboxylate and the stabilization of the transition state.

Strategic Route Selection

To maximize yield and purity, we utilize a stepwise Acid-First approach:

-

Step 1 (

): Selective displacement of the 2-fluorine on the acid substrate using sodium isopropoxide. The carboxylate anion generated in situ prevents transesterification issues later and directs regioselectivity. -

Step 2 (Esterification): Conversion of the resulting 3,4-difluoro-2-isopropoxybenzoic acid to the ethyl ester using Thionyl Chloride (

) in Ethanol.

Figure 1: Retrosynthetic disconnection showing the Acid-First strategy to avoid ester scrambling.

Experimental Protocol

Phase 1: Regioselective Nucleophilic Substitution ( )

Objective: Synthesis of 3,4-difluoro-2-isopropoxybenzoic acid.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 2,3,4-Trifluorobenzoic acid | 176.09 | 1.0 | Substrate |

| Sodium Isopropoxide | 82.09 | 2.5 | Nucleophile & Base |

| Isopropanol (Anhydrous) | 60.10 | Solvent | Reaction Medium |

| HCl (1N) | 36.46 | Excess | Quench/Acidification |

Note: Sodium isopropoxide can be purchased or prepared in situ by dissolving Sodium metal in anhydrous Isopropanol.

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

-

Solubilization: Charge the flask with Anhydrous Isopropanol (10 mL per gram of substrate). Add 2,3,4-Trifluorobenzoic acid (1.0 equiv). Stir until fully dissolved.

-

Nucleophile Addition:

-

Option A (Commercial Reagent): Add solid Sodium Isopropoxide (2.5 equiv) portion-wise over 15 minutes. The reaction is exothermic; use a water bath if temp exceeds 40°C.

-

Option B (In Situ): Add Sodium metal (2.5 equiv) to isopropanol in a separate vessel, stir until dissolved, then transfer the alkoxide solution to the substrate flask.

-

-